molecular formula C14H17ClN2O B8533846 2-Chloro-4-(((1R,2R)-2-hydroxy-2-methylcyclopentyl)amino)-3-methylbenzonitrile

2-Chloro-4-(((1R,2R)-2-hydroxy-2-methylcyclopentyl)amino)-3-methylbenzonitrile

Cat. No. B8533846
M. Wt: 264.75 g/mol
InChI Key: CXFSVKGROITHRY-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658693B2

Procedure details

2-Chloro-4-[[2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile is prepared essentially as described in Example 1 using 2-amino-1-methyl-cyclopentanol, hydrochloride and 2-chloro-4-fluoro-3-methyl-benzonitrile. The crude material was purified using silica gel chromatography (25-55% EtOAc/hexane) to obtain Diastereomer 1 (0.54 g) and Diastereomer 2 (1.56 g). Diastereomer 2 is assigned trans configuration based on co-crystal with AR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-Chloro-4-[[2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile
Name
2

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:7][CH2:6][CH2:5][C:4]1([CH3:9])[OH:8].[Cl:10][C:11]1[C:18]([CH3:19])=[C:17](F)[CH:16]=[CH:15][C:12]=1[C:13]#[N:14]>>[Cl:10][C:11]1[C:18]([CH3:19])=[C:17]([NH:2][CH:3]2[CH2:7][CH2:6][CH2:5][C:4]2([OH:8])[CH3:9])[CH:16]=[CH:15][C:12]=1[C:13]#[N:14].[Cl:10][C:11]1[C:18]([CH3:19])=[C:17]([NH:2][C@@H:3]2[CH2:7][CH2:6][CH2:5][C@:4]2([OH:8])[CH3:9])[CH:16]=[CH:15][C:12]=1[C:13]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1C(CCC1)(O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1C)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude material was purified

Outcomes

Product
Name
2-Chloro-4-[[2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)NC1C(CCC1)(C)O
Name
2
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)N[C@H]1[C@](CCC1)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.